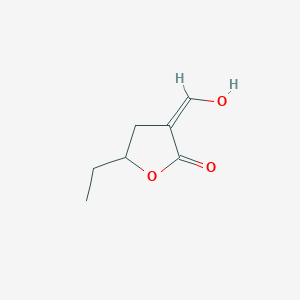
5-Ethyl-3-(hydroxymethylene)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-(hydroxymethylene)dihydrofuran-2(3H)-one is an organic compound belonging to the furan family It is characterized by a furan ring with an ethyl group at the 5-position and a hydroxymethylene group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(hydroxymethylene)dihydrofuran-2(3H)-one typically involves the reaction of ethyl-substituted furan derivatives with formaldehyde under acidic or basic conditions. The hydroxymethylene group is introduced through a formylation reaction, which can be catalyzed by Lewis acids or bases.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the hydroxymethylene group to a hydroxyl group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
5-Ethyl-3-(hydroxymethylene)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 5-Ethyl-3-(hydroxymethylene)dihydrofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets. The hydroxymethylene group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring structure allows for π-π interactions with aromatic amino acids in proteins, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4,5-dihydrofuran
- 2,3-Dihydro-5-methylfuran
- 4,5-Dihydro-2-methylfuran
Uniqueness
5-Ethyl-3-(hydroxymethylene)dihydrofuran-2(3H)-one is unique due to the presence of both an ethyl group and a hydroxymethylene group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(3Z)-5-ethyl-3-(hydroxymethylidene)oxolan-2-one |
InChI |
InChI=1S/C7H10O3/c1-2-6-3-5(4-8)7(9)10-6/h4,6,8H,2-3H2,1H3/b5-4- |
InChI Key |
SVVLJJMQINRCJG-PLNGDYQASA-N |
Isomeric SMILES |
CCC1C/C(=C/O)/C(=O)O1 |
Canonical SMILES |
CCC1CC(=CO)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















